ethyl (2E)-4,4,4-trichloro-2-[hydroxy(phenyl)methylidene]-3-iminobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2E)-4,4,4-trichloro-2-[hydroxy(phenyl)methylidene]-3-iminobutanoate is a synthetic organic compound characterized by its unique structure, which includes a trichloromethyl group, a hydroxyphenyl group, and an imino group
Preparation Methods
The synthesis of ethyl (2E)-4,4,4-trichloro-2-[hydroxy(phenyl)methylidene]-3-iminobutanoate typically involves multi-step organic reactions. One common method involves the reaction of ethyl acetoacetate with trichloroacetaldehyde and aniline under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization and dehydration to yield the final product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl (2E)-4,4,4-trichloro-2-[hydroxy(phenyl)methylidene]-3-iminobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the imino group to an amine.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3) to form methoxy derivatives.
Scientific Research Applications
Ethyl (2E)-4,4,4-trichloro-2-[hydroxy(phenyl)methylidene]-3-iminobutanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl (2E)-4,4,4-trichloro-2-[hydroxy(phenyl)methylidene]-3-iminobutanoate involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the imino group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Ethyl (2E)-4,4,4-trichloro-2-[hydroxy(phenyl)methylidene]-3-iminobutanoate can be compared with similar compounds such as ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate . While both compounds contain hydroxyphenyl groups, the presence of the trichloromethyl group in this compound imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for forming stable intermediates in various reactions.
Properties
Molecular Formula |
C13H12Cl3NO3 |
---|---|
Molecular Weight |
336.6 g/mol |
IUPAC Name |
ethyl (2E)-4,4,4-trichloro-2-[hydroxy(phenyl)methylidene]-3-iminobutanoate |
InChI |
InChI=1S/C13H12Cl3NO3/c1-2-20-12(19)9(11(17)13(14,15)16)10(18)8-6-4-3-5-7-8/h3-7,17-18H,2H2,1H3/b10-9+,17-11? |
InChI Key |
QWDUTXNLJXCJOB-OAZKMISDSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(\C1=CC=CC=C1)/O)/C(=N)C(Cl)(Cl)Cl |
Canonical SMILES |
CCOC(=O)C(=C(C1=CC=CC=C1)O)C(=N)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.